An In-depth Technical Guide to L-Phenylalanine Benzyl Ester Hydrochloride
An In-depth Technical Guide to L-Phenylalanine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl) is a pivotal derivative of the essential amino acid L-phenylalanine. In the landscape of synthetic organic chemistry and pharmaceutical development, it is highly valued as a versatile building block, primarily in peptide synthesis. Its strategic design incorporates a benzyl ester moiety, which serves as a robust protecting group for the carboxylic acid functionality. This protection prevents unwanted side reactions during the formation of peptide bonds.
The benzyl group's key advantage lies in its stability across a range of reaction conditions and its susceptibility to clean and selective removal via catalytic hydrogenolysis, a method that preserves the integrity of the nascent peptide chain. This attribute makes H-Phe-OBzl·HCl an indispensable tool for both solution-phase and solid-phase peptide synthesis methodologies. Beyond peptide chemistry, its inherent chirality and aromatic nature make it a valuable precursor in the asymmetric synthesis of various bioactive compounds, pharmaceuticals, and flavoring agents. This guide provides a comprehensive overview of its fundamental properties, experimental protocols, and applications.
Core Properties
The fundamental chemical and physical properties of L-Phenylalanine benzyl ester hydrochloride are summarized below. These characteristics are critical for its handling, storage, and application in experimental settings.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 2462-32-0 | [1][2] |
| Molecular Formula | C₁₆H₁₈ClNO₂ | [3] |
| Molecular Weight | 291.77 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 197-200 °C | [3] |
| Optical Rotation | [α]²⁰/D = -13 ± 1° (c=1% in 4:1 acetic acid/water) | [3] |
| Solubility | Soluble in water and DMSO | [3] |
| Storage | Inert atmosphere, Room Temperature | [3][4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of H-Phe-OBzl·HCl.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (400 MHz, CD₃OD) δ (ppm): 7.40-7.15 (m, 10H, Ar-H), 5.23 (s, 2H, -OCH₂ Ph), 4.36-4.31 (m, 1H, α-CH), 3.26-3.12 (m, 2H, β-CH₂) | [3] |
| ¹³C NMR | Predicted values based on analogous structures: ~170 (C=O), ~136-135 (quaternary Ar-C), ~129-127 (Ar-CH), ~68 (-OCH₂ Ph), ~55 (α-CH), ~37 (β-CH₂) | [5] |
Note: Experimental ¹³C NMR data was not explicitly found in the searched literature. The provided values are estimations based on the known structure and data from similar compounds.
Key Applications and Role in Synthesis
The primary application of L-Phenylalanine benzyl ester hydrochloride is as a C-terminally protected amino acid in peptide synthesis. The benzyl ester group effectively masks the carboxylate nucleophilicity, allowing for the selective formation of a peptide bond at the free amino terminus. The workflow below illustrates its central role in this process.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of H-Phe-OBzl·HCl and its subsequent use and deprotection in peptide synthesis.
Synthesis of L-Phenylalanine Benzyl Ester Hydrochloride
This protocol describes the Fischer esterification of L-phenylalanine using benzyl alcohol and thionyl chloride as both the acid catalyst and dehydrating agent.
Materials:
-
L-Phenylalanine
-
Benzyl alcohol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend L-phenylalanine (1.0 equiv) in anhydrous benzyl alcohol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2-1.5 equiv) dropwise to the stirred suspension via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours. The suspension should gradually become a clear solution as the reaction progresses.[5]
-
Workup: Once the reaction is complete (monitored by TLC), remove the excess benzyl alcohol and volatile reagents under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: Add anhydrous diethyl ether to the concentrated residue to precipitate the product. Stir the resulting slurry vigorously for 30 minutes.
-
Purification: Collect the white solid by vacuum filtration, wash it thoroughly with anhydrous diethyl ether to remove any remaining impurities, and dry the product under vacuum. This yields L-phenylalanine benzyl ester hydrochloride with high purity.
Use in a Peptide Coupling Reaction (DCC/HOBt Method)
This protocol details the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) to L-phenylalanine benzyl ester.
Materials:
-
L-Phenylalanine benzyl ester hydrochloride (1.0 equiv)
-
Boc-L-Alanine (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Free Amine Generation: Dissolve L-phenylalanine benzyl ester hydrochloride in anhydrous DCM. Cool the solution to 0 °C and add DIPEA or NMM (1.0 equiv) dropwise to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15-20 minutes at 0 °C.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-L-Alanine and HOBt in anhydrous DCM and cool to 0 °C. Add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form as the carboxylic acid is activated. Allow the activation to proceed for 30 minutes at 0 °C.
-
Coupling: Add the cold solution of the free amine (from step 1) to the activated Boc-L-Alanine solution (from step 2). Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the protected dipeptide (Boc-Ala-Phe-OBzl).
Deprotection of the Benzyl Ester Group via Catalytic Hydrogenolysis
This is the most common method for cleaving the benzyl ester to reveal the free carboxylic acid.[6]
Materials:
-
Protected peptide (e.g., Boc-Ala-Phe-OBzl)
-
Palladium on carbon (10% Pd/C, ~10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup: Dissolve the benzyl ester-protected peptide (1.0 equiv) in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.[8]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent by rotary evaporation to yield the deprotected product containing a free carboxylic acid (e.g., Boc-Ala-Phe-OH).[7]
Conclusion
L-Phenylalanine benzyl ester hydrochloride is a cornerstone reagent in modern synthetic chemistry, particularly for peptide synthesis. Its well-defined physical and spectroscopic properties, combined with its strategic utility as a protected building block, make it an invaluable asset for researchers. The benzyl ester provides robust protection for the C-terminus, while its facile removal via catalytic hydrogenolysis offers a clean and efficient deprotection strategy compatible with many other protecting groups. The protocols detailed in this guide provide a reliable framework for its synthesis and application, empowering scientists in the fields of drug discovery and materials science to construct complex molecular architectures with precision and efficiency.
References
- 1. peptide.com [peptide.com]
- 2. capotchem.cn [capotchem.cn]
- 3. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]
- 4. L-Phenylalanine benzyl ester hydrochloride - Protheragen [protheragen.ai]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]
- 8. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
